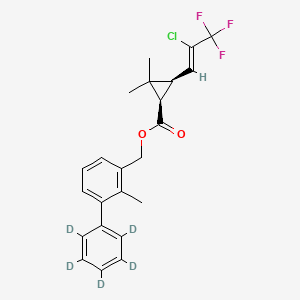
(rac-cis)-Z-Bifenthrin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(rac-cis)-Z-Bifenthrin-d5 is a deuterated form of bifenthrin, a synthetic pyrethroid insecticide. Deuterated compounds are often used in scientific research to study the metabolism and environmental fate of chemicals. The presence of deuterium atoms in place of hydrogen atoms can provide insights into the behavior of the compound under various conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac-cis)-Z-Bifenthrin-d5 involves the incorporation of deuterium atoms into the bifenthrin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium gas (D2) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions
(rac-cis)-Z-Bifenthrin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifenthrin acid derivatives, while reduction may produce deuterated alcohols .
科学的研究の応用
(rac-cis)-Z-Bifenthrin-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and environmental fate.
Biology: Employed in metabolic studies to understand the degradation pathways of bifenthrin in biological systems.
Medicine: Investigated for its potential effects on human health and its metabolism in the human body.
Industry: Used in the development of new insecticides and in studies of pesticide resistance .
作用機序
The mechanism of action of (rac-cis)-Z-Bifenthrin-d5 is similar to that of bifenthrin. It acts on the nervous system of insects by binding to voltage-gated sodium channels, causing prolonged depolarization and paralysis. The presence of deuterium atoms does not significantly alter the mechanism but can provide insights into the metabolic pathways and degradation products .
類似化合物との比較
Similar Compounds
Bifenthrin: The non-deuterated form of (rac-cis)-Z-Bifenthrin-d5.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Cypermethrin: A widely used pyrethroid insecticide with a similar mode of action
Uniqueness
The uniqueness of this compound lies in its deuterium content, which makes it valuable for research purposes. The deuterium atoms provide a distinct isotopic signature that can be tracked in metabolic and environmental studies, offering insights that are not possible with non-deuterated compounds .
特性
分子式 |
C23H22ClF3O2 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1/i4D,5D,6D,8D,9D |
InChIキー |
OMFRMAHOUUJSGP-OKWLEVHWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
正規SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


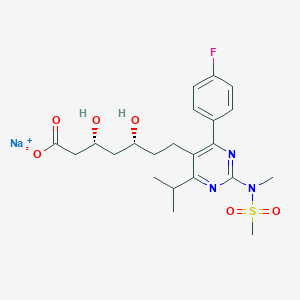
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
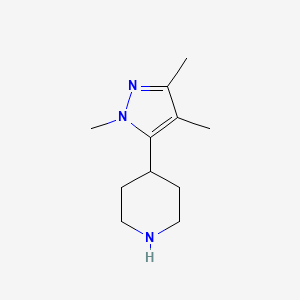
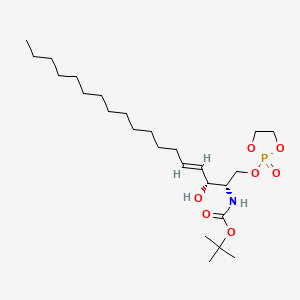

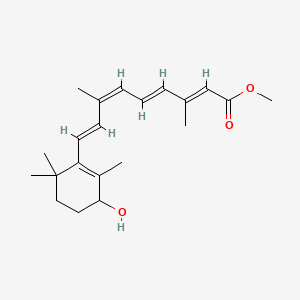
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)

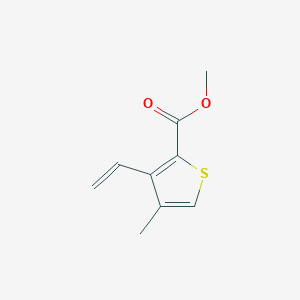
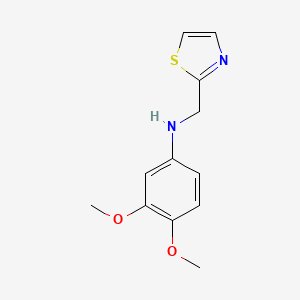
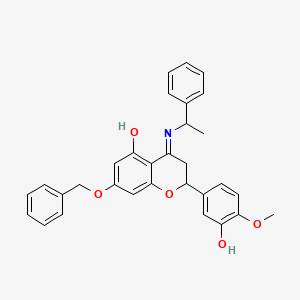
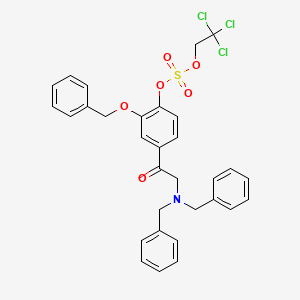
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
